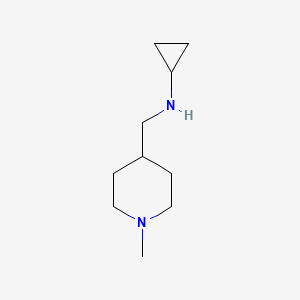

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine

Description

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine (IUPAC name: N-cyclopropyl-1-methylpiperidin-4-amine) is a secondary amine featuring a cyclopropyl group attached to a methyl-substituted piperidine ring via a methylene bridge. Its molecular formula is C₁₀H₁₉N₂ (calculated from and ), with a molecular weight of 167.28 g/mol. The compound is listed under CAS number 387358-48-7 and is recognized by synonyms such as 4-cyclopropylamino-1-methylpiperidine and cyclopropyl(1-methylpiperidin-4-yl)amine .

Propriétés

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-6-4-9(5-7-12)8-11-10-2-3-10/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZRGMHDAVGJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination of Piperidine-4-Carbaldehyde Derivatives

A widely adopted strategy involves reductive amination between piperidine-4-carbaldehyde derivatives and cyclopropylmethylamine. Source demonstrates this approach in a five-step synthesis of related piperidine analogues. The general protocol involves:

-

Intermediate Preparation : N-Boc protection of 4-hydroxymethylpiperidine, followed by conversion to a mesylate or tosylate (e.g., VIa/VIb in Scheme 2 of ).

-

Nucleophilic Substitution : Reaction with phenolic derivatives under cesium carbonate to form ether-linked intermediates (e.g., VII ).

-

Deprotection : Acidic removal of the Boc group yields primary amines (e.g., VIII ).

-

Reductive Amination : Condensation of the amine with cyclopropylmethyl aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) or ethylsilane/[Ir(COD)Cl]₂ for tertiary amines .

Key Data :

-

Conditions : Room temperature to 70°C, 3–24 hours in ethanol or acetonitrile .

-

Catalysts : NaBH(OAc)₃ for secondary amines; iridium complexes for sterically hindered substrates .

Microwave-Assisted Cyclization of Precursors

Source highlights a microwave-enhanced route for constructing the piperidine-cyclopropylmethylamine linkage. This method reduces reaction times and improves regioselectivity:

-

Substrate Activation : ortho-Bromoaryl ketones are coupled with terminal alkynes in the presence of CuI/NaOH .

-

Cycloaromatization : Microwave irradiation (120°C, 24 hours) induces 7-endo-dig cyclization, forming the piperidine core .

-

Amination : Subsequent treatment with cyclopropylmethylamine under trifluoroacetic acid (TFA) catalysis achieves N-alkylation .

Key Data :

-

Conditions : 200°C, 1.5 hours in o-dichlorobenzene with TFA .

-

Selectivity : Exclusive formation of the trans-isomer due to steric hindrance during cyclization .

Multi-Step Synthesis via Spirocyclic Intermediates

Source outlines a Dieckmann cyclization-based route applicable to spirocyclic piperidines, adaptable for the target compound:

-

Cyanoester Formation : Michael addition of acrylonitrile to a β-aminonitrile, followed by Dieckmann cyclization to form a piperidin-4-one ester .

-

Decarboxylation : Krapcho conditions (LiCl, DMSO, 130°C) remove the ester group .

-

Reductive Amination : Reaction with cyclopropylmethylamine and NaBH₄ yields the final product .

Key Data :

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

-

Catalyst Selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during reductive amination, while CuI improves coupling yields in microwave-assisted routes .

-

Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitutions, whereas dichlorobenzene aids microwave absorption .

-

Byproduct Mitigation : Boc protection prevents undesired N-alkylation during intermediate steps .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine has been studied for its potential as a therapeutic agent. Research indicates that it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the ATP-binding site of CDKs, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells.

The compound exhibits notable biological activities, particularly:

- CDK Inhibition : It effectively inhibits CDK activity, resulting in reduced cell proliferation and tumor growth in vitro.

- Anticancer Potential : Studies have demonstrated its efficacy against various cancer cell lines, including glioma cells, with IC50 values indicating effective concentrations for inhibition.

Case Studies

A significant case study explored the use of this compound in combination therapies for resistant cancer types. The results showed enhanced efficacy when used alongside traditional chemotherapeutics, suggesting potential for synergistic effects that could improve treatment outcomes.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| CDK Inhibition | Inhibits CDK activity, leading to cell cycle arrest | |

| Anticancer Potential | Demonstrated efficacy in reducing tumor growth in vitro | |

| Selectivity | High selectivity for specific CDK isoforms |

Mécanisme D'action

The mechanism of action of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and synthesis highlights:

Commercial and Research Relevance

Activité Biologique

Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine, also known as 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-yl)-acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : The initial step includes the preparation of 1-methyl-piperidin-4-ylamine through cyclization and methylation reactions.

- Introduction of the Cyclopropyl Group : This is achieved via cyclopropanation reactions, where a cyclopropyl moiety is added to an appropriate precursor.

- Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride to form the acetamide structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing biochemical pathways critical for various physiological processes.

- Receptor Binding : It has shown potential in binding to specific receptors, which can modulate cellular responses related to neurotransmission and other functions .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antibacterial and antifungal properties. For instance:

- Antibacterial Efficacy : Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures have demonstrated complete bacterial death within hours .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Piperidine Derivative X | 0.01 | C. albicans |

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

- Cellular Models : In vitro studies showed cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF7 | 15 |

| Lung Cancer | A549 | 20 |

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Effects : A study conducted by researchers at MDPI demonstrated that piperidine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with structural modifications enhancing efficacy .

- Anticancer Research : Another investigation focused on the compound's role in inhibiting cell proliferation in hypopharyngeal tumor cells, revealing that it induces apoptosis effectively compared to standard chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step reactions with strict control of stereochemistry. For example, intermediates like (1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine are prepared via reductive amination followed by debenzylation. Key steps include:

- Step 6/7 : Use of 95% ethanol as solvent, triethylamine (TEA) as a base, and heating at 140°C in a sealed tube for nucleophilic substitution .

- Purification : Prep TLC is employed to isolate enantiomers (e.g., COMPOUND 36 vs. 40), with yields of ~5-10% due to stereochemical complexity .

- Characterization : ESI-MS (e.g., m/z 238 [M + H]⁺) and ¹H NMR (300 MHz, MeOD) confirm structural integrity. Distinct NMR shifts (e.g., δ 8.60 vs. 8.62 ppm for aromatic protons) differentiate stereoisomers .

Q. Table 1: Key Synthesis Conditions

| Step | Reagents/Conditions | Key Data |

|---|---|---|

| 7 | 95% EtOH, TEA, 140°C, 24h | MS: m/z 238 [M + H]⁺ |

| 8 | Prep TLC purification | Yield: 4.3 mg (8%) |

| 9 | NMR (300 MHz, MeOD) | δ 1.09–1.00 (m, 1H, cyclopropyl) |

Q. How is the compound’s purity validated in academic research?

Methodological Answer: Purity is assessed via:

- Chromatography : Prep TLC with Rf values monitored under UV light .

- Spectroscopy : ¹H NMR integration ratios (e.g., cyclopropyl protons at δ 0.71–0.36 ppm) and absence of extraneous peaks confirm >95% purity .

- Mass Spectrometry : ESI-MS detects [M + H]⁺ ions with minimal fragmentation (e.g., m/z 492 for COMPOUND 36) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

Methodological Answer: Stereochemical differences (e.g., (1R,4R) vs. (1S,4S) configurations) alter binding affinities and reaction pathways:

- NMR Analysis : COMPOUND 36 ((1R,4R)) shows distinct coupling constants (e.g., J = 13.5 Hz for piperazine protons) compared to COMPOUND 40 ((1S,4S)) (J = 3.6 Hz), indicating conformational flexibility .

- Biological Implications : In , stereochemistry affects interactions with MAPK10, a kinase linked to neurodegenerative pathways. Substituent orientation (e.g., cyclopropyl vs. dichlorophenyl groups) modulates target selectivity .

Q. Table 2: Stereochemical Impact on NMR Data

| Isomer | Key NMR Shifts (δ, ppm) | Coupling Constants (Hz) |

|---|---|---|

| 36 (R,R) | 8.60 (s, 1H), 3.73 (m, 1H) | J = 13.5 (td), 3.9 (td) |

| 40 (S,S) | 8.62 (s, 1H), 4.04 (s, 1H) | J = 3.6 (td), 13.5 (td) |

Q. What computational methods predict the compound’s thermal stability and reaction mechanisms?

Methodological Answer: Density Functional Theory (DFT) and CBS-QB3 calculations model reaction pathways:

- Curtius Rearrangement : For cyclopropenoyl azides, activation energies (ΔE‡ = 27.8–30.0 kcal/mol) are calculated using B3LYP/6-311+G(d,p). Intrinsic Reaction Coordinate (IRC) analysis confirms concerted mechanisms .

- Thermal Stability : CBS-QB3 predicts bond dissociation energies (BDEs). Cyclopropyl groups weaken C-C bonds (ΔBDE = 2.5 kcal/mol vs. cyclopropane), increasing susceptibility to ring-opening under heat .

Q. Table 3: Calculated Activation Energies

| Reaction Pathway | Method | ΔE‡ (kcal/mol) |

|---|---|---|

| Curtius (COMPOUND 1) | B3LYP/6-311+G(d,p) | 27.8 |

| N₂ Loss (COMPOUND 3) | CBS-QB3 | 25.1 |

Q. How are contradictions in experimental and computational data resolved for this compound?

Methodological Answer: Discrepancies (e.g., observed vs. predicted reaction rates) are addressed via:

- Eyring Analysis : Experimental ΔG‡ and ΔS‡ values (from ¹H NMR kinetics) are compared to DFT predictions. For example, cyclopropenoyl azides show ΔG‡ = 55.6 kcal/mol experimentally vs. 47.8 kcal/mol computationally, attributed to solvent effects .

- Isotope Labeling : Deuterated analogs differentiate between concerted and stepwise mechanisms (e.g., ¹⁵N-labeled intermediates in Curtius rearrangements) .

Q. What strategies optimize yield in multi-step syntheses involving cyclopropyl-piperidine hybrids?

Methodological Answer: Yield optimization includes:

Q. How do steric effects from the cyclopropyl group influence pharmacological activity?

Methodological Answer: The cyclopropyl group’s rigidity and steric bulk:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.